4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
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Overview
Description
4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine with 4-methylbenzenesulfonyl chloride under basic conditions.
Formation of the Butenoic Acid Moiety: The final step involves the reaction of the sulfonylpiperazine with maleic anhydride to form the butenoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the butenoic acid moiety.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated acids.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonylpiperazine derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The butenoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure due to the presence of a benzene ring and carboxylic acid group.
4,4’-Dichlorobenzophenone: Shares a benzene ring structure but differs in functional groups.
Uniqueness
4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to the combination of a sulfonylpiperazine and a butenoic acid moiety. This dual functionality allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-12-2-4-13(5-3-12)23(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQUWQJTQSFPKS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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